1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione
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Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione is a synthetic compound that has garnered attention due to its unique chemical structure and potential applications in various fields of research and industry. This compound is characterized by the presence of a dioxidotetrahydrothiophene ring fused with a dihydropyridazine-dione moiety, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione involves several steps, starting with the preparation of the dioxidotetrahydrothiophene ring. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The resulting dioxidotetrahydrothiophene is then subjected to a series of condensation reactions with appropriate hydrazine derivatives to form the dihydropyridazine-dione moiety. The reaction conditions typically involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the condensation process.
Chemical Reactions Analysis
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, allowing for the introduction of different substituents on the pyridazine or thiophene rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Biology: Its biological activity has been investigated, particularly in the context of enzyme inhibition and receptor modulation.
Medicine: The compound’s potential therapeutic applications include its use as a lead compound for drug development, targeting specific enzymes or receptors involved in various diseases.
Industry: It can be utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of receptors, or interference with cellular signaling processes.
Comparison with Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-1,2-dihydropyridazine-3,6-dione can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the dioxidotetrahydrothiophene ring but differs in the attached moiety, leading to distinct chemical and biological properties.
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide: Another compound with the dioxidotetrahydrothiophene ring, used in different applications.
Properties
Molecular Formula |
C8H10N2O4S |
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Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C8H10N2O4S/c11-7-1-2-8(12)10(9-7)6-3-4-15(13,14)5-6/h1-2,6H,3-5H2,(H,9,11) |
InChI Key |
TVCFZOSMONZEEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C=CC(=O)N2 |
Origin of Product |
United States |
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